BenchChemオンラインストアへようこそ!

Neurotensin(8-13)

Neurotensin receptors Binding affinity Cyclic GMP

Neurotensin(8-13) is the minimal fully active C-terminal fragment of neurotensin, with subnanomolar NTS1 (Ki ~0.68 nM) and NTS2 (Ki ~1.8 nM) affinity and 4–50× greater potency than full-length NT. It is the definitive reference standard for binding, displacement, and functional assays (cGMP, IP turnover). Its backbone is the essential template for engineering metabolically stable analgesics (>20 h plasma stability) with up to 25-fold NTS2 selectivity, and NTS1-targeted tumor radiopharmaceuticals. Procure this validated fragment for reproducible results in pain, Parkinson's, and oncology research.

Molecular Formula C38H64N12O8
Molecular Weight 817.0 g/mol
Cat. No. B549770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurotensin(8-13)
SynonymsArg-Arg-Pro-Tyr-Ile-Leu
arginyl-arginyl-prolyl-tyrosyl-isoleucyl-leucine
neurotensin (8-13)
Molecular FormulaC38H64N12O8
Molecular Weight817.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyDQDBCHHEIKQPJD-ODKJCKIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin(8-13) Procurement Guide: Potency, Receptor Affinity, and C-Terminal Hexapeptide Fragment Overview


Neurotensin(8-13) [1] is the C-terminal hexapeptide fragment of the endogenous tridecapeptide neurotensin [2]. It is recognized as the minimal, fully active sequence that retains the biological functions of the full-length parent peptide . This fragment is the cornerstone for the development of metabolically stable analogs and is essential for research targeting the neurotensin receptors NTS1 and NTS2, which are implicated in pain modulation, Parkinson's disease, and cancer [3].

Neurotensin(8-13) Selection Rationale: Why In-Class Analogs Cannot Be Interchanged


Substituting Neurotensin(8-13) with its full-length counterpart or other C-terminal analogs is not scientifically valid due to profound differences in potency, receptor binding affinity, and metabolic stability. For instance, Neurotensin(8-13) is up to 50 times more potent than native neurotensin in binding assays [1]. Furthermore, structural variations among Neurotensin(8-13) analogs, such as the substitution of key amino acids, drastically alter their selectivity for NTS1 versus NTS2 receptors [2] and their resistance to enzymatic degradation [3], directly impacting experimental outcomes and therapeutic potential [4].

Neurotensin(8-13) Quantitative Differentiation: Head-to-Head Potency, Receptor Binding, and Stability Data


Potency Comparison: Neurotensin(8-13) vs. Native Neurotensin in Binding and Functional Assays

Neurotensin(8-13) exhibits significantly higher potency than the full-length native neurotensin in multiple in vitro systems. It is 4-50 times more potent in binding assays and 5 times more potent in functional assays [1]. This differential potency is a critical factor in assay design and analog development [2].

Neurotensin receptors Binding affinity Cyclic GMP

Receptor Binding Affinity: Neurotensin(8-13) Displays Subnanomolar Ki Values for Human NTS1 and NTS2

Neurotensin(8-13) demonstrates potent and specific binding to both human neurotensin receptor subtypes. It binds to hNTS1 and hNTS2 with Ki values of 0.33 nM and 0.95 nM, respectively . This subnanomolar affinity is a benchmark against which all engineered analogs are measured [1].

Receptor binding NTS1 NTS2

Receptor Selectivity Modulation: Tyrosine-11 Dictates NTS2/NTS1 Selectivity Profile

The Tyrosine residue at position 11 is a critical determinant of receptor selectivity [1]. Modification of this residue can dramatically shift the selectivity profile. For example, the analog JMV5296, which incorporates silaproline (Sip) and trimethylsilylalanine (TMSAla) modifications, achieves a 25-fold selectivity for NTS2 over NTS1 [2].

Structure-Activity Relationship Receptor selectivity Tyrosine-11

Metabolic Stability Comparison: Modified Neurotensin(8-13) Analogs Exhibit Drastically Extended Plasma Half-Lives

While unmodified Neurotensin(8-13) is rapidly degraded in plasma [1], strategic modifications to its backbone yield analogs with extreme stability. For example, the analog JMV5296 achieves a plasma half-life of over 20 hours [2], and another class of stabilized analogs exhibits half-lives of 20-21 days in human plasma [3].

Plasma stability Peptide degradation Half-life

Optimal Applications for Neurotensin(8-13) and Its Analogs in Pain, Oncology, and CNS Research


Gold Standard Reference for Neurotensin Receptor Binding and Pharmacological Assays

Due to its subnanomolar affinity for NTS1 and NTS2 receptors and its 4-50 fold greater potency over full-length neurotensin [1], Neurotensin(8-13) is the definitive reference standard for in vitro binding studies, competitive displacement assays, and functional assays (e.g., cGMP stimulation, inositol phosphate turnover) [1].

Core Scaffold for Developing Metabolically Stable, Receptor-Selective Analgesics

The Neurotensin(8-13) backbone is the essential template for engineering novel analgesics. Strategic modifications of its sequence have been proven to dramatically enhance plasma stability (from minutes to >20 hours or days) [2] and to fine-tune NTS2/NTS1 selectivity (up to 25-fold) [3]. These modifications enable the creation of tool compounds for dissecting NTS1- vs. NTS2-mediated analgesia and for developing potential non-opioid pain therapeutics [4].

Radiolabeled Probes for Cancer Imaging and Targeted Radiotherapy

The high expression of NTS1 receptors on several human tumor types makes Neurotensin(8-13) an ideal vector for diagnostic and therapeutic radiopharmaceuticals [5]. Stabilized pseudopeptide derivatives, such as NT-VIII labeled with 99mTc, retain high receptor affinity (Kd ~1.8 nM) and demonstrate specific tumor uptake in vivo, enabling non-invasive imaging of NTS1-positive malignancies [5].

Investigating NTS1-Mediated Hypothermia in Neuroscience Research

While NTS2 activation is primarily associated with analgesia, NTS1 activation by Neurotensin(8-13) and its analogs is a potent inducer of hypothermia [6]. This property makes these compounds valuable tools for studying thermoregulation in the CNS. Analogs like NT77L, which induce hypothermia with an ED50 of 6.5 mg/kg (i.p.) [7], are specifically used to probe these pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurotensin(8-13)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.